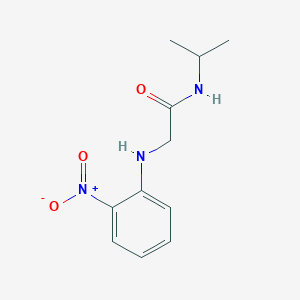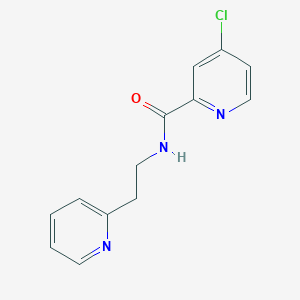
Methyl 2-(2-bromo-5-iodophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-bromo-5-iodophenyl)acetate is an organic compound with the molecular formula C9H8BrIO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and iodine atoms at the 2 and 5 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-5-iodophenyl)acetate typically involves the esterification of 2-(2-bromo-5-iodophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-bromo-5-iodophenyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acid derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Methyl 2-(2-bromo-5-iodophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-bromo-5-iodophenyl)acetate involves its reactivity towards nucleophiles and electrophiles. The bromine and iodine atoms on the phenyl ring make it susceptible to substitution reactions, allowing for the introduction of various functional groups. This reactivity is exploited in synthetic chemistry to create diverse molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the iodine atom.
Methyl 2-iodoacetate: Similar but lacks the bromine atom.
Ethyl 2-(2-bromo-5-iodophenyl)acetate: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(2-bromo-5-iodophenyl)acetate is unique due to the presence of both bromine and iodine atoms on the phenyl ring, which provides distinct reactivity patterns compared to its analogs. This dual halogenation allows for more versatile chemical transformations, making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C9H8BrIO2 |
|---|---|
Poids moléculaire |
354.97 g/mol |
Nom IUPAC |
methyl 2-(2-bromo-5-iodophenyl)acetate |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5H2,1H3 |
Clé InChI |
DBQWBOJSPDNWBH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(C=CC(=C1)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


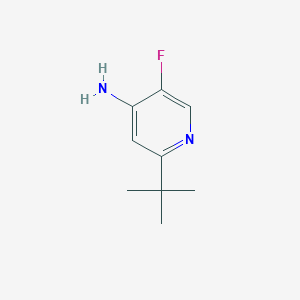
![(3aR,6aR)-tert-Butyl 4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14893835.png)
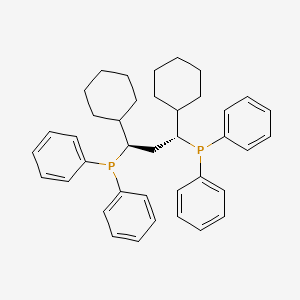
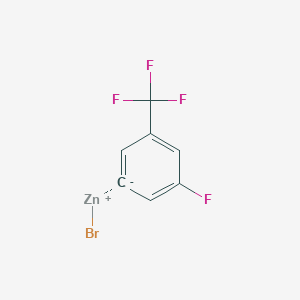
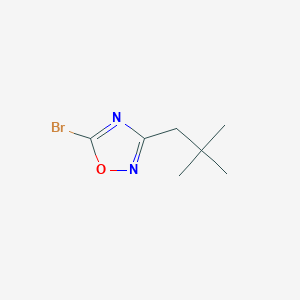
![methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14893866.png)
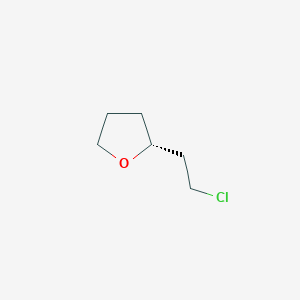
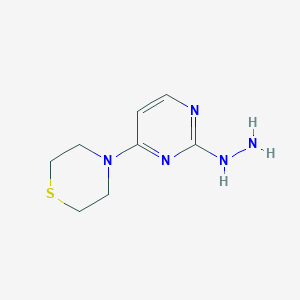
![2-{[(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14893885.png)
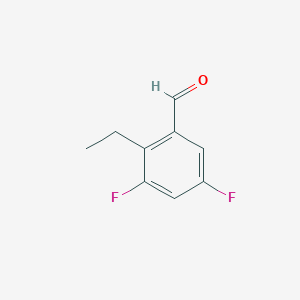
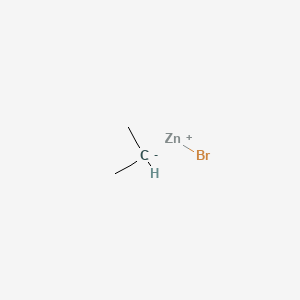
![5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B14893919.png)
